Z-IL-CHO;GSI-XII;gamma-Secretase inhibitor XII
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Overview
Description
Z-Ile-Leu-aldehyde, also known as gamma-Secretase inhibitor XII or GSI-XII, is a potent and competitive inhibitor of gamma-secretase and Notch signaling pathways. Gamma-secretase is an intramembrane-cleaving aspartyl protease that plays a crucial role in the cleavage of membrane-bound proteins, including the Notch receptor. The Notch signaling pathway is involved in various cellular processes such as cell proliferation, differentiation, apoptosis, and stem cell maintenance. Dysregulation of Notch signaling can lead to developmental syndromes and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ile-Leu-aldehyde involves the coupling of protected amino acids followed by deprotection and aldehyde formation. The general synthetic route includes:
Coupling Reaction: The protected isoleucine and leucine are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups are removed using appropriate reagents, such as trifluoroacetic acid (TFA) for tert-butoxycarbonyl (Boc) groups.
Aldehyde Formation: The final step involves the oxidation of the terminal alcohol to an aldehyde using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC)
Industrial Production Methods
Industrial production of Z-Ile-Leu-aldehyde follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Z-Ile-Leu-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones with amines or hydrazines, respectively
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of a catalyst like acetic acid
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Imines or hydrazones
Scientific Research Applications
Z-Ile-Leu-aldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of gamma-secretase and Notch signaling pathways.
Biology: Investigates the role of Notch signaling in cellular processes such as cell proliferation, differentiation, and apoptosis.
Medicine: Explores potential therapeutic applications in treating cancers and developmental disorders associated with dysregulated Notch signaling.
Industry: Utilized in the development of novel inhibitors for therapeutic and research purposes
Mechanism of Action
Z-Ile-Leu-aldehyde exerts its effects by competitively inhibiting gamma-secretase, an enzyme complex responsible for the proteolytic cleavage of the Notch receptor. By inhibiting gamma-secretase, Z-Ile-Leu-aldehyde prevents the release of the Notch intracellular domain (NICD), which is essential for the activation of Notch signaling. This inhibition leads to the downregulation of Notch target genes, affecting various cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester): Another gamma-secretase inhibitor with a different chemical structure.
LY-411575: A potent gamma-secretase inhibitor with a distinct mechanism of action.
Compound E: A well-known gamma-secretase inhibitor used in various research studies
Uniqueness
Z-Ile-Leu-aldehyde is unique due to its specific inhibition of both gamma-secretase and Notch signaling pathways. Its competitive inhibition mechanism and high potency make it a valuable tool for studying the role of Notch signaling in various biological processes and diseases .
Properties
Molecular Formula |
C20H30N2O4 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
benzyl N-[3-methyl-1-[(4-methyl-1-oxopentan-2-yl)amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H30N2O4/c1-5-15(4)18(19(24)21-17(12-23)11-14(2)3)22-20(25)26-13-16-9-7-6-8-10-16/h6-10,12,14-15,17-18H,5,11,13H2,1-4H3,(H,21,24)(H,22,25) |
InChI Key |
WJQLUFQGNVGLKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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